molecular formula C13H13ClN2O2 B3033707 (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one CAS No. 1142199-10-7

(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one

Cat. No.: B3033707
CAS No.: 1142199-10-7
M. Wt: 264.71 g/mol
InChI Key: KYITTZMWROUXQW-YRNVUSSQSA-N
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Description

The compound “(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one” (CAS: 1142199-10-7, C₁₃H₁₃ClN₂O₂, molecular weight: 264.71 g/mol) is a substituted isoxazol-5(4H)-one derivative featuring a chloromethyl group at position 3 and a 4-(dimethylamino)benzylidene moiety at position 4 . Its synthesis is often achieved via multicomponent reactions, such as boric acid-catalyzed condensation in aqueous media, yielding high purity (≥95%) as confirmed by ¹H NMR (δ 3.22 ppm for dimethylamino protons) and ¹³C NMR (δ 160.6 ppm for the isoxazolone carbonyl) . The electron-rich dimethylamino group enhances the compound’s polarizability, making it relevant in nonlinear optical (NLO) applications .

Properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-16(2)10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)17/h3-7H,8H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYITTZMWROUXQW-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

    Formation of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the isoxazole derivative and 4-(dimethylamino)benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Studies have indicated that derivatives of isoxazole compounds exhibit anticancer properties. For instance, the chloromethyl group can enhance the reactivity of the compound, making it suitable for further modifications that may lead to potent anticancer agents .
  • Antimicrobial Properties : Research suggests that compounds containing isoxazole rings demonstrate antimicrobial activity, making them candidates for developing new antibiotics .

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Isoxazoles : It can be used in the synthesis of various substituted isoxazoles, which are valuable in pharmacology .
  • Building Block for Complex Molecules : The presence of the dimethylamino group allows for further functionalization, enabling the synthesis of more complex molecules that could have enhanced biological activities .

Data Tables

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents ,
Antimicrobial AgentsDevelopment of new antibiotics
Synthetic IntermediatesSynthesis of substituted isoxazoles

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of isoxazole compounds, including those related to (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one, showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Isoxazoles

In another research effort, this compound was utilized as a starting material for synthesizing a library of substituted isoxazoles. The study highlighted the compound's ability to undergo nucleophilic substitution reactions efficiently, allowing for rapid development of new chemical entities with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the benzylidene ring or isoxazolone core, influencing electronic properties, bioactivity, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)-isoxazol-5(4H)-one 2,3-dichloro 332.03 Higher lipophilicity; antimicrobial potential. Safety data (GHS) indicate handling precautions for chlorinated derivatives.
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)isoxazol-5(4H)-one 4-methoxy 251.67 Moderate NLO activity (1.5× SHG of OH1); methoxy group offers weaker electron donation vs. dimethylamino.
3-Methyl-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one Methyl at C3 238.27 Antioxidant and antibacterial activity; methyl group reduces steric hindrance compared to chloromethyl.
(4E)-4-(4-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one 4-hydroxy 231.23 Antioxidant properties; hydroxyl group enhances hydrogen-bonding capacity.
(Z)-4-(4-(Dimethylamino)benzylidene)-3-phenylisoxazol-5(4H)-one Phenyl at C3 306.35 Strong NLO activity (2.8× SHG of OH1); phenyl increases π-conjugation.
(5E)-5-[4-(Dimethylamino)benzylidene]-3-(5-substituted-oxadiazol-2-yl)imidazol-4-one Oxadiazole linkage Varies Anthelmintic activity; oxadiazole enhances heterocyclic diversity.

Physicochemical and Functional Properties

  • Electronic Effects: The dimethylamino group in the target compound provides strong electron donation, red-shifting absorption spectra compared to methoxy or chloro analogs .
  • Bioactivity: Antimicrobial: Chlorinated derivatives (e.g., 2,3-dichloro) exhibit enhanced activity due to increased lipophilicity . Antioxidant: Hydroxy and dimethylamino substituents improve radical scavenging via resonance stabilization . NLO Performance: Dimethylamino and phenyl groups amplify hyperpolarizability, critical for laser frequency doubling .

Biological Activity

The compound (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one is part of a broader class of isoxazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The molecular formula of the compound is C13H13ClN2O2C_{13}H_{13}ClN_{2}O_{2} with a molecular weight of 252.71 g/mol. The structure features a chloromethyl group and a dimethylamino-benzylidene moiety attached to an isoxazole ring, which is crucial for its biological activity.

Biological Activity Overview

Isoxazole derivatives, including the compound , exhibit a wide range of biological effects such as anticancer, anti-inflammatory, and antimicrobial activities. The following sections detail specific findings related to its anticancer properties.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound showed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells.
    • IC50 values for these cell lines were reported as follows:
      • MCF-7 : 22.47 µM
      • U87 : 42.8 µM
  • Mechanism of Action :
    • The mechanism involves the inhibition of key proteins involved in cell proliferation and survival, such as Heat Shock Protein 90 (Hsp90), which plays a critical role in maintaining protein homeostasis in cancer cells .
    • Flow cytometry studies indicated that the compound induces cell cycle arrest in the S and G2/M phases, leading to increased apoptosis through caspase activation .
  • Structure-Activity Relationship (SAR) :
    • Modifications on the isoxazole ring and the substituents significantly influence the biological activity. For instance, the presence of halogen atoms or electron-donating groups at specific positions enhances or reduces activity against various cancer cell lines .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-722.47Hsp90 inhibition
(4E)-3-(Chloromethyl)-4-[3-methylbenzylidene]isoxazol-5(4H)-oneU8742.8Apoptosis induction
Isoxazole derivative XA5490.02Cell cycle arrest

Case Studies

Several case studies highlight the efficacy of isoxazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that compounds with similar structures to this compound exhibited potent anticancer activity by inducing apoptosis through mitochondrial pathways .
  • In Vivo Studies : Animal models treated with isoxazole derivatives showed reduced tumor size compared to controls, indicating potential for therapeutic application in oncology .

Q & A

Q. What are the established synthetic methodologies for (4E)-3-(chloromethyl)-4-[4-(dimethylamino)benzylidene]isoxazol-5(4H)-one?

The compound is typically synthesized via a boric acid-catalyzed multi-component reaction in aqueous medium. A mixture of hydroxylamine hydrochloride, ethyl acetoacetate, and 4-(dimethylamino)benzaldehyde undergoes cyclocondensation, followed by chloromethylation. Key steps include refluxing with acetic anhydride and sodium acetate, with reaction progress monitored by TLC. Yield optimization often involves adjusting catalyst concentration (e.g., 10 mol% boric acid) and solvent polarity .

Q. How is the structural confirmation of this isoxazolone derivative achieved?

Structural elucidation relies on ¹H/¹³C NMR (e.g., δ 3.22 ppm for dimethylamino protons, δ 160.6 ppm for the isoxazolone carbonyl) and IR spectroscopy (C=O stretch ~1699 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and confirms the (4E) configuration. Powder XRD and elemental analysis further validate purity .

Q. What experimental approaches are used to assess its biological activity?

Antibacterial activity is evaluated via agar diffusion assays against Escherichia coli and Staphylococcus aureus, with zone-of-inhibition measurements. Minimum inhibitory concentration (MIC) values are determined using broth microdilution. For anti-tubercular screening, Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 medium, and activity is quantified via resazurin microtiter assays .

Advanced Research Questions

Q. How can computational modeling predict its nonlinear optical (NLO) properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize molecular geometry and compute hyperpolarizability (β) to predict second-harmonic generation (SHG) efficiency. Comparative analysis with structurally similar compounds (e.g., DLS and MLS crystals) identifies electron-withdrawing substituents (e.g., Cl) as key to enhancing NLO response. Experimental validation involves Kurtz-Perry powder SHG testing .

Q. What strategies improve structure-activity relationships (SAR) for antimicrobial potency?

Systematic substitution of the benzylidene moiety (e.g., replacing dimethylamino with methoxy or halogens) and modifying the chloromethyl group (e.g., bromination) are explored. In silico docking (using Mycobacterium tuberculosis enoyl-ACP reductase) identifies hydrogen bonding interactions critical for inhibition. Bioisosteric replacement (e.g., isoxazolone with oxadiazolone) is also tested to enhance metabolic stability .

Q. How can contradictions in synthetic yields be resolved?

Discrepancies in yield (e.g., 60–85%) arise from solvent polarity, catalyst loading, or competing side reactions. Design of experiments (DoE) models optimize parameters:

  • Catalyst screening : Boric acid vs. NaOH (higher yields with boric acid due to Lewis acid activation).
  • Solvent effects : Aqueous ethanol (70%) reduces byproducts vs. pure DMF.
  • Temperature control : Reflux at 80°C minimizes decomposition .

Q. What crystallization techniques enhance material properties for optoelectronic applications?

Slow evaporation (acetone/water, 1:1 v/v) produces high-quality single crystals. Thermal stability is assessed via TGA/DSC (decomposition >200°C). Crystal packing analysis reveals π-π stacking between benzylidene groups, which enhances SHG intensity. Doping with transition metals (e.g., Ni²⁺) is explored to modulate bandgap .

Q. What methodologies address challenges in regioselective functionalization?

Protection-deprotection strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) enable selective chloromethylation. Microwave-assisted synthesis reduces reaction time (20 min vs. 12 hours) and improves regioselectivity. Monitoring via HPLC-MS identifies intermediates, ensuring minimal cross-reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one

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